2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole
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Overview
Description
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole is a chemical compound known for its unique structure and properties. It belongs to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in the ring structure. The presence of tert-butyl and tetrachloro substituents on the isoindole ring imparts distinct chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole typically involves the reaction of a suitable precursor with tert-butyl and tetrachloro substituents. One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different substituents on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce new functional groups on the isoindole ring.
Scientific Research Applications
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate
- tert-Butyl (2-cyclohexylideneethyl) (4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)carbamate
Uniqueness
2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole is unique due to its specific combination of tert-butyl and tetrachloro substituents on the isoindole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
60857-32-1 |
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Molecular Formula |
C12H11Cl4N |
Molecular Weight |
311.0 g/mol |
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrachloroisoindole |
InChI |
InChI=1S/C12H11Cl4N/c1-12(2,3)17-4-6-7(5-17)9(14)11(16)10(15)8(6)13/h4-5H,1-3H3 |
InChI Key |
HXLMTFJLWSHOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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